Flt3-IN-21

FLT3 inhibition Kinase assay Acute Myeloid Leukemia

FLT3 inhibitor selection is highly mutation-specific; using the wrong analog yields non-reproducible data. Flt3-IN-21 (LC-3) solves this with validated potency against FLT3-ITD. - Biochemical & cellular potency: nanomolar IC50 (5.3 nM in MV-4-11 cells) - Induces apoptosis & G1 arrest; 92.16% TGI in MV-4-11 xenograft - Oral bioavailability; ideal for in vivo AML efficacy & combination studies

Molecular Formula C20H22FN5O2
Molecular Weight 383.4 g/mol
Cat. No. B12388114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlt3-IN-21
Molecular FormulaC20H22FN5O2
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC1=C(NC=C1NC(=O)NN2CCCCC2)C=C3C4=C(C=CC(=C4)F)NC3=O
InChIInChI=1S/C20H22FN5O2/c1-12-17(10-15-14-9-13(21)5-6-16(14)23-19(15)27)22-11-18(12)24-20(28)25-26-7-3-2-4-8-26/h5-6,9-11,22H,2-4,7-8H2,1H3,(H,23,27)(H2,24,25,28)/b15-10-
InChIKeyKYFMKPAKFYRSFT-GDNBJRDFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flt3-IN-21 Procurement Overview


Flt3-IN-21, also known as compound LC-3, is a potent, small-molecule inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor [1]. It belongs to a series of urea group-based indolone derivatives designed as novel FLT3 inhibitors for the treatment of acute myeloid leukemia (AML) [1]. The compound's primary mechanism involves competitive inhibition of FLT3 kinase activity, leading to the suppression of downstream signaling pathways that promote cell proliferation [1].

1
Biochemical Pathway Studies
ATP-competitive FLT3 inhibitor for FLT3 signaling research
2
FLT3-ITD Mutant Cell Models
Supports research in FLT3-ITD-positive AML cell lines (e.g., MV-4-11)
3
Apoptosis & Cell Cycle Analysis
Enables endpoint assessment of apoptosis induction and G1 arrest

Precise FLT3 Inhibitor Selection


FLT3 inhibitors exhibit significant variability in their potency, selectivity profile, and efficacy against specific FLT3 mutations (e.g., ITD vs. TKD) and resistance-conferring mutations (e.g., F691L) [1]. For instance, clinical FLT3 inhibitors like quizartinib and gilteritinib show vastly different IC50 values against wild-type FLT3 and various mutants in cellular assays, highlighting that their therapeutic windows and applications are not equivalent [2]. Direct substitution of one FLT3 inhibitor for another without considering these quantitative, context-dependent differences can lead to divergent experimental outcomes and misinterpretation of biological results, underscoring the need for a well-characterized tool compound like Flt3-IN-21.

Binding Mode
Type I/II FLT3 inhibitors bind distinct conformations; target engagement profiles may not transfer.
Selectivity Profile
Kinome selectivity varies across inhibitors; off-target kinase effects can confound pathway interpretation.
Mutation Specificity
Potency against FLT3-ITD vs. TKD mutations may differ; inhibitor choice should match mutational context.

Flt3-IN-21 Comparative Evidence


FLT3 Inhibition vs Midostaurin

Flt3-IN-21 (compound LC-3) exhibits potent inhibitory activity against the FLT3 kinase domain in a biochemical assay, with an IC50 of 8.4 nM [1]. This potency is within the nanomolar range but is notably less potent than clinical-stage inhibitors gilteritinib (IC50 = 0.29 nM [2]) and quizartinib (IC50 = 1.1 nM/4.2 nM for FLT3-ITD/WT [3]) when compared in their respective biochemical assay systems. This difference in potency can be critical for experimental design, as it influences the effective working concentration needed to achieve comparable target engagement.

FLT3 Kinase Inhibition
Data to verify
Flt3-IN-21: 8.4 nM vs Midostaurin: 22-500 nM
Supports higher FLT3 engagement context; working concentration range may differ
Cross-study comparable; specific assay details to verify. ~2.6- to 59.5-fold difference.
FLT3 inhibition Kinase assay Acute Myeloid Leukemia Enzymatic activity

FLT3-ITD AML Cell Activity

In a cellular context, Flt3-IN-21 potently inhibits the proliferation of FLT3-ITD-positive AML cell line MV-4-11, with an IC50 of 5.3 nM [1]. This cellular potency is less than that reported for gilteritinib in the same cell line, which has an IC50 of 0.92 nM [2]. This difference in cellular activity aligns with the trend observed in biochemical assays and provides a critical benchmark for comparing the functional impact of these inhibitors on FLT3-dependent cell growth.

MV-4-11 Cell Activity
Reported
Flt3-IN-21: 5.3 nM vs Quizartinib: 1.5 nM, Gilteritinib: 0.92 nM, Crenolanib: 6.2 nM, Midostaurin: 22-500 nM
Provides balanced assay potency for pharmacodynamic endpoint analysis without extreme sensitivity
72 h incubation, MV-4-11 cells. Compared to clinically studied inhibitors.
AML FLT3-ITD Cellular potency MV-4-11

In Vivo AML Xenograft Efficacy

Flt3-IN-21 has demonstrated significant in vivo efficacy in an MV-4-11 xenograft mouse model. Oral administration at 10 mg/kg/day resulted in a tumor growth inhibition (TGI) of 92.16% without causing obvious toxicity [1]. While a direct head-to-head comparison with other FLT3 inhibitors in the same study is not available, this level of TGI at this specific dose provides a benchmark for its preclinical activity and suggests a favorable therapeutic index in this model.

MV-4-11 Xenograft TGI
Reported
92.16%
Supports oral exposure and in vivo target engagement context
10 mg/kg/day oral dosing in mouse xenograft model.
In vivo efficacy Xenograft model Tumor growth inhibition AML

Flt3-IN-21 Research Applications


FLT3-ITD Preclinical AML Models

Use Flt3-IN-21 as a benchmark control in in vitro and in vivo studies to compare the efficacy of novel FLT3-targeting agents. Its established potency profile (IC50 of 5.3 nM in MV-4-11 cells and 92.16% TGI at 10 mg/kg in xenograft models) provides a reliable reference point for evaluating new compounds [1].

Apoptosis and Cell Cycle Studies

Employ Flt3-IN-21 in cellular assays to dissect FLT3-mediated signaling pathways, particularly in FLT3-ITD positive AML models. Its ability to induce G1 cell cycle arrest and apoptosis, as demonstrated in the source paper, makes it a valuable tool for investigating downstream effects of FLT3 inhibition [1].

FLT3 Inhibitor Profiling

Leverage the quantitative data on Flt3-IN-21's potency (biochemical IC50 = 8.4 nM; cellular IC50 = 5.3 nM) to perform cross-study comparisons with other FLT3 inhibitors like gilteritinib and quizartinib [1]. This allows researchers to contextualize the activity of their own lead compounds within the broader landscape of known FLT3 inhibitors.

Application
Selection Property
Validation Focus
FLT3-ITD AML Xenograft Research Models
FLT3-ITD pathway inhibition
In vivo oral exposure and TGI endpoint
Apoptosis and Cell Cycle Signaling Studies
FLT3-ITD cell model sensitivity
Apoptosis and cell cycle arrest readouts
FLT3 Inhibitor Selectivity Comparisons
Distinct inhibitor potency profile
Kinase selectivity and model-response comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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